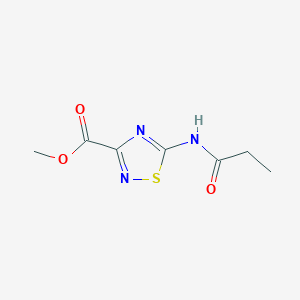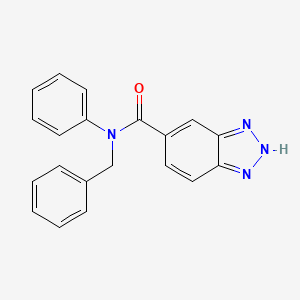![molecular formula C14H23N3O5 B6635957 1-[1-(2-Methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635957.png)
1-[1-(2-Methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with a molecular formula of C16H24N2O5. It is commonly referred to as MEOPP and is used in scientific research for its unique properties.
Mécanisme D'action
MEOPP acts as a selective agonist for the sigma-1 receptor, which is a transmembrane protein found in the endoplasmic reticulum and plasma membrane of cells. Activation of the sigma-1 receptor by MEOPP leads to the modulation of various intracellular signaling pathways, including calcium release, protein kinase C activation, and nitric oxide production. These signaling pathways ultimately lead to changes in neurotransmitter release, cell survival, and gene expression.
Biochemical and Physiological Effects:
MEOPP has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. These effects include the modulation of neurotransmitter release, the regulation of ion channels, the inhibition of apoptosis, and the promotion of cell survival. MEOPP has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MEOPP in lab experiments is its high selectivity for the sigma-1 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological and pathological conditions. However, one limitation of using MEOPP is its relatively low potency compared to other sigma-1 agonists. This can make it difficult to achieve significant effects at low concentrations, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research involving MEOPP. One area of interest is the development of more potent and selective sigma-1 agonists for use in lab experiments and potential therapeutic applications. Another area of interest is the investigation of the role of sigma-1 receptors in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the potential use of MEOPP as a tool for drug discovery and development is an area of ongoing research.
Méthodes De Synthèse
MEOPP is synthesized through a multi-step process involving the reaction of piperidine with ethyl chloroformate and 2-methoxyethanol to form the intermediate 1-(2-methoxyethyl) piperidine-4-carbonyl chloride. This intermediate is then reacted with 3-pyrrolidinone to produce MEOPP.
Applications De Recherche Scientifique
MEOPP is primarily used in scientific research as a tool for studying the central nervous system. It has been shown to have a high affinity for the sigma-1 receptor, which plays a crucial role in modulating neurotransmitter release and cell survival. MEOPP has been used to investigate the role of sigma-1 receptors in various physiological and pathological conditions, including neurodegenerative diseases, addiction, and depression.
Propriétés
IUPAC Name |
1-[1-(2-methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5/c1-22-7-4-15-14(21)16-5-2-11(3-6-16)17-9-10(13(19)20)8-12(17)18/h10-11H,2-9H2,1H3,(H,15,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJRBMCYYXUTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(CC1)N2CC(CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde](/img/structure/B6635877.png)
![2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid](/img/structure/B6635885.png)
![N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6635902.png)

![N-[2-(1H-indol-5-yl)ethyl]-2-methoxyacetamide](/img/structure/B6635911.png)
![N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide](/img/structure/B6635919.png)

![N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B6635933.png)
![1-[(4-methoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B6635938.png)
![ethyl 5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B6635939.png)
![2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone](/img/structure/B6635942.png)
![2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide](/img/structure/B6635950.png)
![1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635964.png)
